4-(2-oxo-2H-pyran-3-yl)benzoic acid
Description
4-(2-Oxo-2H-pyran-3-yl)benzoic acid is a benzoic acid derivative featuring a 2-oxo-2H-pyran ring attached at the para position of the benzene ring.
Properties
Molecular Formula |
C12H8O4 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-(2-oxopyran-3-yl)benzoic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-16-12(10)15/h1-7H,(H,13,14) |
InChI Key |
HNXOOEQAWHMDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(2-oxo-2H-pyran-3-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the pyranone moiety to the benzoic acid backbone. For example, coupling 3-bromo-2H-pyran-2-one with 4-boronobenzoic acid under palladium catalysis achieves moderate yields (45–60%) . Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents like DMF improve solubility, while temperatures >100°C may degrade sensitive functional groups . Post-synthesis purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) enhances purity .
Q. How can researchers characterize the purity and structural integrity of 4-(2-oxo-2H-pyran-3-yl)benzoic acid?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for benzoic acid) and pyranone carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyran-2-one derivatives .
- HPLC-MS : Quantifies purity (>95%) and detects impurities via reverse-phase chromatography with UV detection at 254 nm .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL) or methanol (10 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffered saline (PBS, pH 7.4) to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium salt of the carboxylic acid) .
Advanced Research Questions
Q. How does the electronic structure of 4-(2-oxo-2H-pyran-3-yl)benzoic acid influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-deficient pyranone ring (due to the α,β-unsaturated ketone) facilitates nucleophilic attacks, enabling covalent modifications (e.g., Michael addition with thiols). Computational studies (DFT at B3LYP/6-31G*) predict electrophilic regions at C-3 and C-5 of the pyranone, guiding derivatization for targeted bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, incubation time) or compound stability. Standardize protocols:
- Use identical cell lines (e.g., HeLa vs. MCF-7) and validate purity via LC-MS.
- Conduct stability studies (e.g., HPLC monitoring over 24 hours in culture media) to rule out degradation .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining efficacy?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyranone oxygen with sulfur to improve metabolic stability .
- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic cleavage in vivo restoring activity .
- In silico ADMET prediction : Tools like SwissADME predict logP (2.1) and CYP450 interactions, guiding synthetic priorities .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
- Methodological Answer : Matrix effects (e.g., plasma proteins) interfere with LC-MS/MS quantification. Mitigate via:
- Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from plasma.
- Internal standardization : Deuterated analogs (e.g., d₄-benzoic acid) correct for ion suppression .
Q. How does the compound interact with enzymatic targets such as cyclooxygenase-2 (COX-2) or kinases?
- Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal binding affinities. For example, the benzoic acid group may hydrogen-bond with COX-2’s Arg120, while the pyranone moiety occupies the hydrophobic pocket. Validate via enzymatic inhibition assays (e.g., COX-2 ELISA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
